molecular formula C6H13F3OSi B1592604 Dimethylmethoxy(3,3,3-trifluoropropyl)silane CAS No. 4852-13-5

Dimethylmethoxy(3,3,3-trifluoropropyl)silane

Cat. No.: B1592604
CAS No.: 4852-13-5
M. Wt: 186.25 g/mol
InChI Key: QRLCLBZGWYJTHP-UHFFFAOYSA-N
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Description

Dimethylmethoxy(3,3,3-trifluoropropyl)silane is a chemical compound with the molecular formula C6H13F3OSi and a molecular weight of 186.25 g/mol. It is a colorless liquid that is sensitive to moisture and requires storage under anhydrous conditions. This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylmethoxy(3,3,3-trifluoropropyl)silane can be synthesized through the reaction of (3,3,3-trifluoropropyl)trimethoxysilane with methanol under acidic conditions. The reaction typically involves heating the reactants in the presence of a catalyst such as hydrochloric acid to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and catalyst concentration to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Dimethylmethoxy(3,3,3-trifluoropropyl)silane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions typically involve the replacement of the methoxy group with other functional groups using appropriate reagents and conditions.

Major Products Formed:

  • Oxidation Products: Oxidation of the compound can lead to the formation of trifluoropropylsilanol and other related products.

  • Reduction Products: Reduction reactions can produce trifluoropropylsilane and other reduced derivatives.

  • Substitution Products: Substitution reactions can yield a variety of functionalized silanes depending on the reagents used.

Scientific Research Applications

Dimethylmethoxy(3,3,3-trifluoropropyl)silane is widely used in scientific research due to its unique properties and versatility. Some of its applications include:

  • Chemistry: It is used as a reagent in organic synthesis for the preparation of various silane derivatives and functionalized compounds.

  • Biology: The compound is employed in the modification of biomolecules and the development of bioactive materials.

  • Medicine: It is utilized in the synthesis of pharmaceutical intermediates and drug delivery systems.

  • Industry: this compound is used in the production of coatings, adhesives, and sealants due to its ability to improve surface properties and enhance material performance.

Mechanism of Action

The mechanism by which dimethylmethoxy(3,3,3-trifluoropropyl)silane exerts its effects depends on the specific application. In organic synthesis, the compound acts as a nucleophile, reacting with electrophilic centers to form new chemical bonds. In biological and medical applications, it may interact with biomolecules through covalent bonding or other interactions, leading to the desired biological effects.

Molecular Targets and Pathways Involved: The specific molecular targets and pathways involved in the compound's action vary depending on the application. For example, in drug delivery systems, the compound may target specific receptors or enzymes to achieve therapeutic effects.

Comparison with Similar Compounds

  • Trimethoxysilane

  • Triethoxysilane

  • Phenyltrimethoxysilane

  • Vinyltrimethoxysilane

  • Ethyltriethoxysilane

Properties

IUPAC Name

methoxy-dimethyl-(3,3,3-trifluoropropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13F3OSi/c1-10-11(2,3)5-4-6(7,8)9/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLCLBZGWYJTHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(C)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13F3OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626233
Record name Methoxy(dimethyl)(3,3,3-trifluoropropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4852-13-5
Record name Methoxy(dimethyl)(3,3,3-trifluoropropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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